(5Z)-5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound features a pyrazole ring fused with a pyrimidine ring, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistency and efficiency in the production process. Solvent recovery systems and waste management protocols are also integral to industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully optimized to achieve the best results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE has a broad range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound shares a similar chlorophenyl group but has a different heterocyclic structure.
4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol: This compound features a pyrazole ring similar to the target compound but differs in its overall structure and functional groups.
Uniqueness
What sets 5-[5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE apart is its unique combination of a pyrazole and pyrimidine ring, along with the presence of multiple functional groups that confer a wide range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H13ClN4O2S |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
5-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C14H13ClN4O2S/c1-19-13(21)11(12(20)16-14(19)22)10-6-9(17-18-10)7-2-4-8(15)5-3-7/h2-5,9,17,21H,6H2,1H3,(H,16,20,22) |
InChI Key |
UHBDGYMJQGBKTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)NC1=S)C2=NNC(C2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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